1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one
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Overview
Description
1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties . Pyrrolidin-2-ones are commonly used as versatile synthons in organic synthesis because of their rich reactivity .
Preparation Methods
The synthesis of 1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize pyrrolidin-2-ones . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . In medicine, it is explored for its potential therapeutic effects in various diseases . In industry, it is used in the synthesis of drugs, dyes, and pigments .
Mechanism of Action
The mechanism of action of 1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific functional groups and stereochemistry, which contribute to its distinct reactivity and biological properties .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-2-7(6-10)9-5-3-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
CTCWBXABZAYHTH-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](CO)N1CCCC1=O |
Canonical SMILES |
CCC(CO)N1CCCC1=O |
Origin of Product |
United States |
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